![molecular formula C27H24N4O3S B4015554 2-{[2-(4-benzoyl-1-piperazinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B4015554.png)
2-{[2-(4-benzoyl-1-piperazinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone
Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the reaction of N-benzoyl substituted piperazine-1-carbothioamide with 2-chloromethyl quinazolinone derivatives. This process yields compounds with varying degrees of anticancer activity, suggesting a complex interplay between the quinazolinone scaffold and substituents for biological activity (Sharma & Ravani, 2012).
Molecular Structure Analysis
Quinazolinone compounds' molecular structures play a crucial role in their biological activities. Studies on their synthesis and structural analysis have shown that the presence of specific substituents, such as a NH linker or an electron-donating group, significantly impacts their anticancer efficacy (Sharma & Ravani, 2012).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including cyclocondensation and oxidative dehydrogenation, to form a diverse array of derivatives. The reactivity of quinazolinones can lead to the formation of compounds with potential as pharmaceutical agents, highlighting the versatility of this scaffold (Cheng et al., 2013).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility and crystallinity, can significantly affect their chemical stability and reactivity. Studies on the stability of quinazolinone derivatives under stress conditions revealed that they are generally stable to UV radiation and elevated temperatures but are susceptible to hydrolysis in alkaline environments (Gendugov et al., 2021).
Chemical Properties Analysis
Quinazolinones' chemical properties, including their reactivity towards various reagents and conditions, define their applications in medicinal chemistry. The ability of quinazolinones to undergo reactions such as alkylation, cyclocondensation, and oxidative dehydrogenation opens up pathways for the synthesis of a broad spectrum of biologically active molecules (Cheng et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c32-24(29-15-17-30(18-16-29)25(33)20-9-3-1-4-10-20)19-35-27-28-23-14-8-7-13-22(23)26(34)31(27)21-11-5-2-6-12-21/h1-14H,15-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUMOEMDCLFJDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]thio}-3-phenylquinazolin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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